N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline

Lipophilicity Drug-like properties Physicochemical profiling

N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline (CAS 610754-71-7) is a trifluoromethyl-substituted N-diphenylbutenyl aniline with molecular formula C₂₃H₂₀F₃N and molecular weight 367.4 g·mol⁻¹. Its computed logP of 6.71 and polar surface area of 12.0 Ų place it among highly lipophilic aromatic amines.

Molecular Formula C23H20F3N
Molecular Weight 367.4 g/mol
CAS No. 610754-71-7
Cat. No. B12583838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline
CAS610754-71-7
Molecular FormulaC23H20F3N
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CCCNC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C23H20F3N/c24-23(25,26)20-13-7-14-21(17-20)27-16-8-15-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-15,17,27H,8,16H2
InChIKeyGQHCOJQZSDJHJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline (CAS 610754-71-7): Core Physicochemical Identity for Informed Procurement


N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline (CAS 610754-71-7) is a trifluoromethyl-substituted N-diphenylbutenyl aniline with molecular formula C₂₃H₂₀F₃N and molecular weight 367.4 g·mol⁻¹ . Its computed logP of 6.71 and polar surface area of 12.0 Ų place it among highly lipophilic aromatic amines. The compound features a 4,4-diphenylbut-3-en-1-yl linker attached to a 3-(trifluoromethyl)aniline head, a scaffold that appears in patented phosphodiesterase 4 (PDE4) inhibitor chemotypes [1] and is conceptually related to the 4,4-diphenylbut-3-enyl motif employed in GABA transporter (GAT-1) inhibitor research [2].

Why Trifluoromethyl Substitution on the N-(4,4-Diphenylbut-3-en-1-yl)aniline Scaffold Cannot Be Replaced by Fluoro or Unsubstituted Analogs


Replacing the trifluoromethyl group of N-(4,4-diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline with a single fluorine (as in CAS 610754-72-8) reduces computed logP by 0.88 units (from 6.71 to 5.83) , a change known to substantially alter membrane permeability and oral absorption [1]. Moreover, CF₃–aryl motifs generally exhibit superior oxidative metabolic stability compared to mono‑fluoro or unsubstituted phenyl rings because the strong C–F bonds resist cytochrome P450-mediated hydroxylation [1]. Generic replacement of the CF₃ group therefore risks altering both pharmacokinetic behaviour and target engagement in PDE4 [2] or GAT-1 [3] programmes that rely on the precise lipophilicity and electronic profile conferred by the trifluoromethyl substituent.

Quantitative Differentiation Evidence for N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline (CAS 610754-71-7) Versus Closest Analogs


0.88-Unit Higher Computed logP vs. 3-Fluoroaniline Analog (CAS 610754-72-8) Drives Differential Membrane Partitioning

N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline has a computed logP of 6.71 (ChemSrc) . Its direct structural analog, N-(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline (CAS 610754-72-8), has a computed logP of 5.83 under the same estimation method . The ΔlogP of +0.88 indicates that the trifluoromethyl compound is substantially more lipophilic; a logP difference of 0.5–1.0 unit is generally sufficient to alter passive membrane permeability and tissue distribution [1]. Thus, for applications requiring high BBB penetration or intracellular target access, the CF₃ compound is predicted to outperform the mono‑fluoro analog.

Lipophilicity Drug-like properties Physicochemical profiling

Trifluoromethyl Group Confers Class-Level Oxidative Metabolic Stability Advantage Over Mono-Fluoro and Non-Fluorinated Analogs

Aromatic trifluoromethyl groups are recognized to resist cytochrome P450-mediated oxidative metabolism more effectively than mono‑fluoro or unsubstituted phenyl rings because of the strong electron‑withdrawing effect and steric shielding of the C–F bonds [1]. In model drug-like molecules, CF₃→CH₃ exchange led to drastically altered lipophilicity and metabolic stability profiles [1]. While direct in‑vitro microsomal stability data for CAS 610754-71-7 are not publicly available, the well‑established class effect predicts that N-(4,4-diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline will exhibit longer half‑life in hepatic microsomes than its 3‑fluoro or unsubstituted aniline counterparts.

Metabolic stability CYP450 resistance Drug discovery

Incorporation into PDE4 Inhibitor Chemotypes Explicitly Claiming Trifluoromethyl‑Substituted Anilines

New Zealand Patent NZ537724A, assigned to Memory Pharmaceuticals Corp., claims a generic series of PDE4 inhibitors based on N‑substituted aniline and diphenylamine analogs [1]. The patent explicitly includes trifluoromethyl as a permitted substituent on the aniline ring (claim descriptions list ‘trifluoromethyl group’ 167 times) [1]. While the patent does not provide isolated biological data for CAS 610754-71-7, the fact that the trifluoromethyl‑aniline substructure falls within the claimed scope means this compound serves as a legitimate intermediate or reference standard for PDE4 inhibitor synthesis. By contrast, the 3‑fluoro analog (CAS 610754-72-8) is not explicitly named in the patent and may fall outside the most preferred substitution patterns.

Phosphodiesterase 4 Anti‑inflammatory Patent‑backed synthesis

Prioritised Application Scenarios for N-(4,4-Diphenylbut-3-en-1-yl)-3-(trifluoromethyl)aniline (CAS 610754-71-7)


PDE4 Inhibitor Lead Optimisation and Reference Standard Procurement

Medicinal chemistry teams pursuing phosphodiesterase 4 inhibitors can source CAS 610754-71-7 as a key intermediate or analytical reference standard. The trifluoromethyl‑substituted aniline motif falls within the generic claims of patent NZ537724A [1], ensuring relevance for SAR studies. The compound’s high lipophilicity (logP 6.71) and predicted metabolic stability make it a suitable starting point for CNS‑penetrant PDE4 inhibitors targeting neuroinflammation or depression.

GABA Transporter (GAT-1) Chemical Probe Development

The 4,4‑diphenylbut‑3‑enyl tail is a known pharmacophore in GAT‑1 inhibitor design [2]. CAS 610754-71-7 can be used to generate novel GAT‑1 ligands by functionalising the aniline nitrogen. The CF₃ group’s enhanced lipophilicity may improve brain uptake of resulting probes, aiding in‑vivo target engagement studies for epilepsy or anxiety disorders.

Physicochemical Comparator for LogP‑Driven Property Optimisation

The 0.88‑unit logP difference between CAS 610754-71-7 and its 3‑fluoro analog (CAS 610754‑72‑8) provides a well‑defined pair for studying the impact of CF₃ vs F on membrane permeability, plasma protein binding, and metabolic stability. Procurement of both compounds enables controlled side‑by‑side experiments in drug metabolism and pharmacokinetics (DMPK) profiling.

Synthesis of Fluorinated Organic Electronic Materials

Trifluoromethyl‑substituted anilines are employed in the synthesis of hole‑transport and emissive materials for OLEDs . The 4,4‑diphenylbut‑3‑enyl backbone may provide conjugation and processability advantages, making CAS 610754-71-7 a candidate building block for optoelectronic polymer research.

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